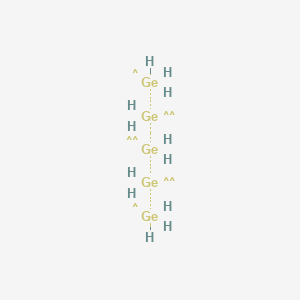
CID 20843155
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 20843155, with the chemical formula Ge₅H₁₂, is a compound consisting of five germanium atoms bonded to twelve hydrogen atoms. It belongs to the class of germanium hydrides, which are compounds containing germanium and hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CID 20843155 can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces germanium hydrides, including pentagermane, as part of the product mixture .
Another method involves the reduction of germanium halides with sodium borohydride (NaBH₄) in a suitable solvent. This reaction also yields various germanium hydrides, including pentagermane .
Industrial Production Methods
the methods mentioned above can be adapted for small-scale production in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions
CID 20843155 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium oxides.
Reduction: this compound can be reduced to form lower germanium hydrides or elemental germanium.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Oxygen, ozone, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Lower germanium hydrides, elemental germanium.
Substitution: Various substituted germanium compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of pentagermane involves its ability to undergo various chemical reactions, as described above. Its reactivity is primarily due to the presence of multiple germanium-hydrogen bonds, which can be broken and reformed under different conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Tetragermane (Ge₄H₁₀): Tetragermane is similar to pentagermane but contains one fewer germanium atom.
Hexagermane (Ge₆H₁₄): Hexagermane contains one more germanium atom than pentagermane.
Uniqueness of CID 20843155
This compound is unique due to its specific number of germanium atoms and its resulting chemical properties.
Propiedades
Número CAS |
15587-39-0 |
|---|---|
Fórmula molecular |
Ge5H12 |
Peso molecular |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
Clave InChI |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
SMILES canónico |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















